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Compound Focus: Imazalil

CAS No.: 35554-44-0

Cat. No.: S527161

ADME Properties of Imazalil

The table below summarizes the key quantitative data on imazalil's ADME characteristics, primarily derived

from studies on rats.

ADME - . .
Key Findings Experimental Details

Phase

Absorption  Rapid and nearly complete from the Model: Rat (Wistar), single oral dose of
gastrointestinal tract; >90% of oral dose 1.25 or 20 mg/kg [**C]-imazalil [1].
absorbed [1]. Analysis: Measurement of radioactivity

in excreta and comparison with
intravenous dose data.

Distribution  Widely distributed; highest tissue levels found  Model: Rat. Method: Tissue sampling

in liver, lungs, and kidneys. Up to ~6% of at 48h and 96h post-administration of
administered dose remained in tissues after [**C]-imazalil; radioactivity
48 hours [2] [1]. measurement [2] [1].

Metabolism  Extensively metabolized (at least 25 Model: Rat. Analysis: Metabolite
metabolites identified). Major pathways: identification in urine and feces via LC-

epoxidation, oxidative O-dealkylation, and MS and other chromatographic
oxidative N-dealkylation [1]. Minimal parent
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ADME - . .
Key Findings Experimental Details

Phase
compound excreted (<1% in feces, traces in techniques [1]. In vitro systems: Rat
urine) [1]. liver homogenates [2].

Excretion Rapid excretion, primarily via urine and Model: Rat. Protocol: Collection of
feces in roughly equal proportions [2] [1]. urine and feces over timed intervals (0-
~90% of dose excreted within 24 hours; >95%  96h) post-dose of [**C]-imazalil;
within 96 hours [1]. quantification of radioactivity [2] [1].

Detailed Metabolic Pathways

Imazalil undergoes complex biotransformation. The major identified metabolites and primary metabolic

routes are illustrated in the following diagram, which synthesizes information from rat studies [2] [1]:

Major Metabolic Pathways

Epoxidation & Oxidative Oxidative
Hydration O-dealkylation N-dealkylation
A/
E:)-l—[z-(z,4-d|ch|0r0phenyl)-2-(2.3-d|hydroxypropyloxy)ethyl]j G +)-1-(2,4-dichlorophenyl)-2-imidazol-1-ylethan OD Et)-l—[z-(z,4—d|ch|0r0phenyl)-2-(2,3-d|hydroxypropyloxy)ethyl]j

1H-imidazole imidazolidine-2,5-dione

A/
[2,4-Dichloromandelic Acidj

Click to download full resolution via product page

© 2026 Smolecule. All rights reserved. 2/5 Tech Support


https://www.inchem.org/documents/jmpr/jmpmono/v00pr08.htm
https://www.inchem.org/documents/jmpr/jmpmono/v00pr08.htm
https://www.inchem.org/documents/jmpr/jmpmono/v00pr08.htm
https://inchem.org/documents/jmpr/jmpmono/v077pr31.htm
https://inchem.org/documents/jmpr/jmpmono/v077pr31.htm
https://www.inchem.org/documents/jmpr/jmpmono/v00pr08.htm
https://www.inchem.org/documents/jmpr/jmpmono/v00pr08.htm
https://inchem.org/documents/jmpr/jmpmono/v077pr31.htm
https://www.inchem.org/documents/jmpr/jmpmono/v00pr08.htm
https://www.smolecule.com/products/s527161?utm_src=pdf-body
https://inchem.org/documents/jmpr/jmpmono/v077pr31.htm
https://www.inchem.org/documents/jmpr/jmpmono/v00pr08.htm
https://www.smolecule.com/products/s527161?utm_src=pdf-body-img
https://www.smolecule.com/products/s527161?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Imazalil's main biotransformation routes and key metabolites [2] [1].

Key Experimental Protocols

For your reference, here are the methodologies from pivotal studies on imazalil ADME and enzyme

interactions.

In Vivo ADME and Balance Study in Rats

This protocol is critical for obtaining comprehensive ADME data [1] [3].

¢ Test System: Groups of five male and five female Wistar rats.
¢ Dosing: A single intravenous (1.25 mg/kg) or oral (1.25 mg/kg and 20 mg/kg) dose of [**C]-imazalil
(purity 99.9%). One group received unlabelled imazalil for 14 days before a single radiolabelled
dose.
e Sample Collection:
o Urine & Feces: Collected over specific intervals (e.g., 0-4h, 4-8h, 8-24h, then 24-hourly up to
96h).
o Tissues: Liver, kidneys, etc., harvested at 96h for residual radioactivity analysis.
e Analysis: Radioactivity in excreta and tissues was quantified. Metabolites in urine and feces were
profiled using techniques like LC-MS.

In Vitro CYP Modulation in Human Intestinal Cells

This study investigated enzyme induction/inhibition relevant to first-pass metabolism [4] [5].

¢ Cell Model: Human intestinal Caco-2 cells, differentiated to mimic the intestinal epithelium.
e Dosing: Cells were treated with a theoretical maximal intestinal concentration of imazalil (2.5 pg/mL)
for 48 hours.
¢ Enzyme Activity Assessment:
o CYP1A1l Induction: Measured via ethoxyresorufin O-deethylase (EROD) activity.
o CYP3A4 Inhibition: Measured in 1,25-vitamin D3-induced cells, likely using a substrate like
testosterone and quantifying its metabolic conversion via HPLC.
¢ Mechanistic Study: Aryl hydrocarbon receptor (AhR) binding was assessed using a cell-free
receptor binding assay and a reporter gene assay to determine the pathway of CYP1AL1 induction.
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Toxicological & Pharmacokinetic Interactions

Recent research highlights that imazalil's effects extend beyond classic ADME, with implications for

toxicology and drug interactions:

¢ Enzyme Modulation: Imazalil is a potent inducer of CYP1A1 and an inhibitor of CYP3A4 in
human intestinal models [4] [6] [5]. This suggests a potential for food-drug interactions if imazalil
residues are ingested alongside pharmaceuticals that are metabolized by these enzymes.

¢ Gut Microbiota & Barrier: Chronic oral exposure in mice can induce gut microbiota dysbiosis,
reduce mucus secretion, and disrupt the intestinal barrier, potentially leading to colonic inflammation
[7]1 [8]. These effects may have intergenerational consequences, as maternal exposure in mice was
shown to impact intestinal function in offspring [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. Address:

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone:
Email:
Web:

Ontario, CA 91761, United
States

(512) 262-9938
info@smolecule.com

www.smolecule.com

© 2026 Smolecule. All rights reserved. 5/5

Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s527161?utm_src=pdf-bulk
https://www.smolecule.com/products/s527161?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

